molecular formula C26H22N2O3 B11565713 3-(1-benzyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

3-(1-benzyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11565713
M. Wt: 410.5 g/mol
InChI Key: WQZMFCZDRSEDAU-UHFFFAOYSA-N
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Description

3-(1-benzyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of indole, benzyl, methoxyphenyl, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Benzylation: The indole can be benzylated using benzyl halides under basic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Methoxyphenyl Addition: The methoxyphenyl group can be introduced through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used in catalytic processes due to its unique structure.

Biology

    Biological Activity: Compounds with similar structures often exhibit interesting biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Medicine

    Drug Development: The compound could be investigated for potential therapeutic applications, including as a lead compound for drug development.

Industry

    Material Science: It might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulating biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-benzyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but without the methoxy group.

    3-(1-benzyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure with the methoxy group in a different position.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring could impart unique chemical and biological properties, such as altered electronic effects or steric interactions, making it distinct from its analogs.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-(1-benzylindol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H22N2O3/c1-31-20-11-7-10-19(14-20)28-25(29)15-22(26(28)30)23-17-27(16-18-8-3-2-4-9-18)24-13-6-5-12-21(23)24/h2-14,17,22H,15-16H2,1H3

InChI Key

WQZMFCZDRSEDAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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